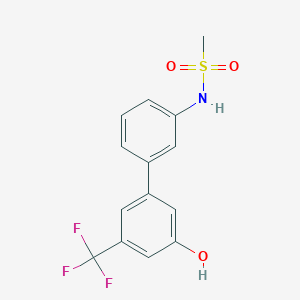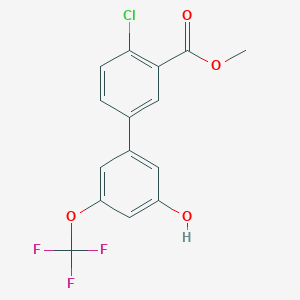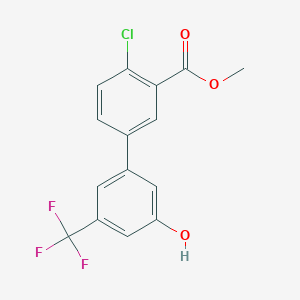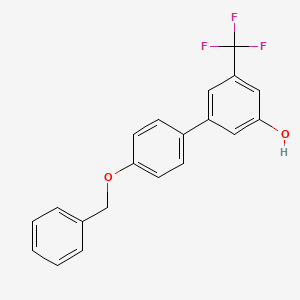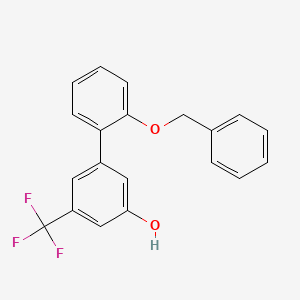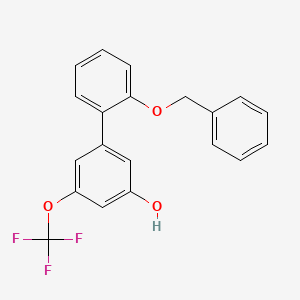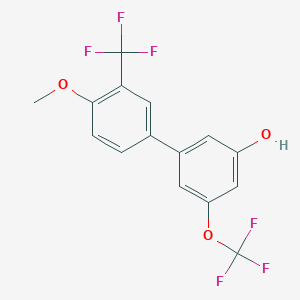
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTFMTP) is an organic compound with a wide range of applications in the field of science and technology. It is a versatile compound with a range of potential uses due to its low toxicity and low volatility. 5-MTFMTP has been widely used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an additive in pharmaceuticals. In addition, 5-MTFMTP has been found to have potential applications in drug delivery systems, biocatalysis, and as a diagnostic tool. In
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an additive in pharmaceuticals. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have potential applications in drug delivery systems, biocatalysis, and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a proton donor, which is capable of donating a proton to a molecule or an ion. This proton donation can then lead to a variety of chemical reactions, such as the formation of new bonds or the breaking of existing bonds.
Biochemical and Physiological Effects
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has also been found to be a potent inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. The advantages of using 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its low toxicity and low volatility. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is relatively inexpensive and easy to obtain. The limitations of using 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include the fact that it is not water soluble, and it is not stable in the presence of light or air.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%. These include its use in the development of new drug delivery systems, in the development of new biocatalysts, and in the development of new diagnostic tools. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% could be used to study the mechanism of action of other compounds, and to develop new synthetic methods for the synthesis of organic compounds.
Métodos De Síntesis
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is a chemical reaction in which an alkyl or aryl halide is reacted with a magnesium metal to form an organomagnesium compound. The Wittig reaction is a chemical reaction in which an alkyl halide is reacted with an aldehyde or ketone to form an alkene. The Stille reaction is a chemical reaction in which an alkyl halide is reacted with a palladium catalyst to form an alkyl-palladium complex. Each of these reactions can be used to synthesize 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%.
Propiedades
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O3/c1-23-13-3-2-8(6-12(13)14(16,17)18)9-4-10(22)7-11(5-9)24-15(19,20)21/h2-7,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMBZBRBHBEZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686761 | |
| Record name | 4'-Methoxy-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261991-16-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-methoxy-5-(trifluoromethoxy)-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261991-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)


